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Cat. No.: B1399295

Get Quote

3,6-Dichloropyrazine-2-carbaldehyde is a highly functionalized heterocyclic compound of

significant interest in medicinal chemistry and synthetic organic chemistry. As a trifunctional
molecule, it features a pyrazine core, two reactive chlorine substituents, and a versatile
aldehyde group. This unique combination of features makes it an invaluable intermediate for
constructing complex molecular architectures. The pyrazine ring is a well-established
pharmacophore found in numerous approved drugs, prized for its ability to engage in hydrogen
bonding and act as a bioisostere for other aromatic systems.[1][2] The chlorine atoms serve as
handles for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of
diverse functionalities, while the aldehyde group provides a gateway for a vast array of
classical carbonyl chemistries.

This guide, designed for the practicing scientist, provides a comprehensive overview of 3,6-
Dichloropyrazine-2-carbaldehyde, consolidating available technical data on its properties,
synthesis, reactivity, and applications, with a focus on enabling its practical use in a research
and development setting.

© 2026 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1399295#bc-rfq
https://www.benchchem.com/product/b1399295/docs?utm_src=pdf-body#introduction-unveiling-a-core-heterocyclic-building-block
https://www.arkat-usa.org/get-file/55095/
https://www.researchgate.net/publication/269769047_Pyrazine_derivatives_A_patent_review_June_2012-present
https://www.benchchem.com/product/b1399295/docs?utm_src=pdf-body#introduction-unveiling-a-core-heterocyclic-building-block
https://www.benchchem.com/product/b1399295/docs?utm_src=pdf-body#introduction-unveiling-a-core-heterocyclic-building-block
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1399295?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Physicochemical and Spectroscopic Properties

The fundamental properties of 3,6-Dichloropyrazine-2-carbaldehyde are summarized below.
This data is essential for handling, reaction setup, and preliminary characterization.

Property Value Source
CAS Number 1357172-39-4 [3]
Molecular Formula CsH2CI2N20 [3]
Molecular Weight 176.99 g/mol [3]
Physical Form Yellow to Brown Solid [3]
Purity Typically 295% [3]
Storage Temperature 2-8 °C [3]
InChi Key HEGCEYZLDWHQMS- 3]

UHFFFAOYSA-N

Spectroscopic Characterization

Definitive experimental spectroscopic data for 3,6-Dichloropyrazine-2-carbaldehyde is not
widely published. The following provides predicted Nuclear Magnetic Resonance (NMR) data
and experimental data for closely related analogs to aid in characterization.

1H and 13C NMR Data (Predicted)
 1H NMR (400 MHz, CDCls):
o &=10.2-10.4 ppm (s, 1H, -CHO)
o 0 =28.6-8.8 ppm (s, 1H, Pyrazine-H)

o Rationale: The aldehyde proton is expected to be significantly downfield due to the
anisotropic effect of the carbonyl and the electron-withdrawing nature of the ring. The lone
pyrazine proton is in an electron-deficient environment, shifted downfield.

© 2026 BenchChem. All rights reserved. 2/13 Tech Support


https://www.benchchem.com/product/b1399295/docs?utm_src=pdf-body#introduction-unveiling-a-core-heterocyclic-building-block
https://www.sigmaaldrich.com/HK/zh/product/astatechinc/ate458969833?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/astatechinc/ate458969833?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/astatechinc/ate458969833?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/astatechinc/ate458969833?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/astatechinc/ate458969833?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/astatechinc/ate458969833?context=bbe
https://www.sigmaaldrich.com/HK/zh/product/astatechinc/ate458969833?context=bbe
https://www.benchchem.com/product/b1399295/docs?utm_src=pdf-body#introduction-unveiling-a-core-heterocyclic-building-block
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1399295?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

« 13C NMR (101 MHz, CDCls):
o 0 =190-192 ppm (C=0)
o O = 155-158 ppm (C-CI)
o o =152-155 ppm (C-CI)
o & = 145-148 ppm (C-CHO)
o 0 =140-143 ppm (C-H)

o Rationale: The carbonyl carbon is characteristically the most downfield signal. The three
guaternary carbons attached to electronegative atoms (2x Cl, 1x N) will also be
significantly deshielded. The protonated carbon of the pyrazine ring will be the most
upfield of the ring carbons.

Analog Comparison: Experimental *H NMR Data

To provide a practical reference, the experimental *H NMR data for 2,6-Dichloropyridine-3-
carboxaldehyde (a pyridine analog) is available and shows signals at 4 10.36 (s, 1H), 8.35 (d,
1H), 7.55 (d, 1H).[4] Additionally, data for 3-Chloro-pyrazine-2-carbaldehyde has been
reported, which can serve as another useful comparison point for researchers confirming the
structure.[5]

Synthesis and Purification

While a direct, peer-reviewed synthesis for 3,6-Dichloropyrazine-2-carbaldehyde is not
readily available, its preparation can be reliably achieved via a two-step sequence starting from
the corresponding nitrile, 3,6-Dichloropyrazine-2-carbonitrile. This precursor is a known
intermediate in the synthesis of the antiviral drug Favipiravir.[6][7]
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Step 1: Synthesis of Nitrile Precursor Step 2: Reduction to Aldehyde

3-Hydroxy-6-bromopyrazine-2-amide 3,6-Dichloropyrazine-2-carbonitrile

POCIs, DIEA, LiCl 1. DIBAL-H, Toluene or CH2Cl2
80 °C. 1h -78°Cto 0 °C
Ref:[8] 2. Aqueous Workup (e.g., Rochelle's salt)

Ref:[9]
\
3,6-Dichloropyrazine-2-carbonitrile 3,6-Dichloropyrazine-2-carbaldehyde
(CAS 356783-16-9) (CAS 1357172-39-4)

Click to download full resolution via product page

Step 1: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

This procedure is adapted from patent literature describing the synthesis of Favipiravir
intermediates.[8]

o Rationale: This step converts the amide and hydroxyl groups into a nitrile and a chloride,
respectively, while also substituting the bromine with a chlorine. Phosphorus oxychloride
(POCIs) is a powerful dehydrating and chlorinating agent. The addition of an inorganic
chloride like LiCl aids in the displacement of bromide, and a non-nucleophilic base like
Diisopropylethylamine (DIEA) neutralizes the generated HCI.

Detailed Protocol:

o To areaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 3-
hydroxy-6-bromopyrazine-2-amide (1.0 eq), lithium chloride (1.0 eq), and phosphorus
oxychloride (5-10 eq).

e Stir the mixture and heat to 50 °C.
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o Slowly add diisopropylethylamine (DIEA) (2.0 eq) to the reaction system. An exotherm may
be observed.

» After the addition is complete, heat the system to 80 °C and maintain for 1-2 hours,
monitoring by TLC or LC-MS for the disappearance of the starting material.

e Cool the reaction mixture to room temperature (~30 °C).

e Crucial Step (Quench): Slowly and carefully pour the reaction mixture into a vigorously
stirred vessel containing crushed ice and water. This quench is highly exothermic and
releases HCI gas; it must be performed in a well-ventilated fume hood.

e The crude product will precipitate as a solid. Collect the solid by vacuum filtration.

 Purification: Wash the filter cake with cold water until the filtrate is neutral. The crude solid
can be further purified by slurring in a minimal amount of a suitable solvent like isopropanol
or by recrystallization to yield 3,6-dichloropyrazine-2-carbonitrile as a pale-yellow solid.[8]

Step 2: Reduction of Nitrile to Aldehyde

This is a standard organic transformation. The use of Diisobutylaluminum hydride (DIBAL-H) at
low temperatures is key to stopping the reduction at the aldehyde stage and preventing over-
reduction to the alcohol.

o Rationale: DIBAL-H is a bulky, electrophilic reducing agent. It coordinates to the nitrile
nitrogen, followed by hydride transfer to the carbon. The resulting N-aluminylimine
intermediate is stable at low temperatures. Upon aqueous workup, this intermediate
hydrolyzes to release the desired aldehyde.[9]

Detailed Protocol:

¢ Dissolve 3,6-Dichloropyrazine-2-carbonitrile (1.0 eq) in anhydrous toluene or
dichloromethane (DCM) in a dry, inert-atmosphere (N2 or Ar) flask.

e Cool the solution to -78 °C using a dry ice/acetone bath.

e Slowly add a solution of DIBAL-H (1.0 M in hexanes or toluene, 1.1-1.2 eq) dropwise via
syringe, maintaining the internal temperature below -70 °C.
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« Stir the reaction at -78 °C for 1-3 hours. Monitor the reaction progress by TLC, quenching
small aliquots with methanol before spotting.

o Crucial Step (Quench): Once the starting material is consumed, quench the reaction at low
temperature by the slow, dropwise addition of methanol.

 Allow the mixture to warm to O °C, then add a saturated aqueous solution of Rochelle's salt
(potassium sodium tartrate). Stir vigorously for 1-2 hours or until the agueous and organic
layers are clear. This chelates the aluminum salts and breaks up emulsions, simplifying the
workup.

o Separate the organic layer. Extract the agueous layer with the reaction solvent (e.g., DCM or
Ethyl Acetate) (2-3 times).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazSOa),
filter, and concentrate under reduced pressure.

 Purification: The resulting crude aldehyde can be purified by flash column chromatography
on silica gel using a hexane/ethyl acetate gradient to yield 3,6-Dichloropyrazine-2-
carbaldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic value of 3,6-Dichloropyrazine-2-carbaldehyde stems from the distinct reactivity
of its three functional sites. The electron-deficient nature of the pyrazine ring activates the
chlorine atoms towards nucleophilic attack.
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3,6-Dichloropyrazine-2-carbaldehyda
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Amines (R-NHz) . o S Wittig Reaction Oxidation ¥
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Nucleophilic Aromatic Substitution (SNAr) at C-Cli

The chlorine atoms at positions 3 and 6 are susceptible to displacement by a wide range of
nucleophiles. This is the most powerful method for elaborating the pyrazine core.

+ Mechanism & Rationale: The reaction proceeds via a Meisenheimer complex, a resonance-
stabilized anionic intermediate formed by the addition of the nucleophile to the electron-
deficient ring. The stability of this intermediate is enhanced by the electron-withdrawing
pyrazine nitrogens and the other ring substituents. The halide ion is subsequently eliminated
to restore aromaticity. Studies on related dichloropyrazines and dichloropyrimidines confirm
this reactivity profile.[1][10]

* Regioselectivity: The chlorine at C-6 is generally more reactive towards nucleophilic attack
than the chlorine at C-3 due to the electronic influence of the adjacent aldehyde group. This
allows for selective monosubstitution under controlled conditions (e.g., lower temperatures,
use of 1 equivalent of nucleophile). Disubstitution can be achieved with excess nucleophile
and/or higher temperatures.

e Common Nucleophiles:

o Amines: Primary and secondary amines react readily, often in the presence of a non-
nucleophilic base (e.g., DIPEA, K2COs) in a polar aprotic solvent (e.g., DMF, NMP, DMSO)
or an alcohol.
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o Alcohols/Phenols: Require conversion to the more nucleophilic alkoxide/phenoxide using a
strong base (e.g., NaH, K2CO3).

o Thiols: Thiolates are excellent nucleophiles and react smoothly with chloropyrazines.

Reactions of the Aldehyde Group

The aldehyde functionality offers a rich platform for transformations.

Reductive Amination: A powerful method for C-N bond formation, this reaction involves the
initial formation of an imine or iminium ion with a primary or secondary amine, followed by in-
situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or
sodium triacetoxyborohydride (STAB).[11]

Schiff Base Formation: Condensation with primary amines, often catalyzed by a trace
amount of acid, yields imines (Schiff bases).[12] These can be valuable intermediates or final
products in their own right.

Wittig Reaction: Reaction with phosphorus ylides (PhsP=CR1R:z) allows for the conversion of
the C=0 bond to a C=C bond, providing access to vinyl-substituted pyrazines.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (3,6-
Dichloropyrazine-2-carboxylic acid) using standard oxidizing agents like potassium
permanganate (KMnQOa) or Jones reagent (CrOs/H2S0a).

Reduction: The aldehyde can be reduced to the primary alcohol ( (3,6-Dichloropyrazin-2-
yl)methanol) using mild reducing agents like sodium borohydride (NaBHa).

Applications in Medicinal Chemistry and Drug
Discovery

3,6-Dichloropyrazine-2-carbaldehyde is not typically a final drug product but rather a
strategic intermediate. Its value lies in its ability to serve as a scaffold for building libraries of
diverse compounds for screening.

» Scaffold for Kinase Inhibitors: The pyrazine core is a common hinge-binding motif in many
kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors. By using SNAr
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chemistry at the C-6 position to install a key pharmacophore and then elaborating the
aldehyde at C-2, medicinal chemists can rapidly generate novel inhibitor candidates.

Intermediate for Antiviral Agents: The precursor, 3,6-Dichloropyrazine-2-carbonitrile, is a key
intermediate in some synthetic routes to Favipiravir, a broad-spectrum RNA polymerase
inhibitor.[6][7] While the aldehyde itself may not be on the direct pathway, it serves as a
crucial reference compound for impurity analysis and as a potential starting point for
synthesizing analogs of Favipiravir and other antiviral pyrazine carboxamides.

Safety, Handling, and Storage

As a reactive chemical intermediate, 3,6-Dichloropyrazine-2-carbaldehyde requires careful

handling in a laboratory setting.

Hazard ldentification:[3]

Pictograms:

Signal Word: Warning

Hazard Statements:

o H302: Harmful if swallowed.

Precautionary Statements:

[¢]

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

[e]

P280: Wear protective gloves/protective clothing/eye protection/face protection.

o

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

o

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

o

P405: Store locked up.

Handling and Personal Protective Equipment (PPE):
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e Use only in a well-ventilated area, preferably within a chemical fume hood.

o Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves
(e.g., nitrile).

» Avoid inhalation of dust and contact with skin and eyes.[13]
Storage:

o Store in a tightly sealed container in a cool, dry place. The recommended storage
temperature is 2-8 °C.[3]

o Keep away from incompatible materials such as strong oxidizing agents, strong acids, and
strong bases.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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